molecular formula C10H18N2O3S B12122528 N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide

Cat. No.: B12122528
M. Wt: 246.33 g/mol
InChI Key: VEEVBWYULUVYCY-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. This molecule incorporates a piperidine carboxamide scaffold, a feature present in various biologically active compounds, linked to a 1,1-dioxidotetrahydrothiophene (sulfolane) moiety. The sulfolane group is a notable structural feature, as recent scientific investigations have shown that incorporating a 1,1-dioxidotetrahydrothiophen-3-yl group can significantly improve the metabolic stability of potential therapeutic agents . This makes derivatives containing this group valuable for developing compounds with more favorable pharmacokinetic profiles. While the specific biological profile of this exact compound is not fully detailed in the literature, its core structure is highly relevant for researchers exploring new therapeutic avenues. Compounds with the N-arylpiperidine-3-carboxamide scaffold have been identified as senescence-inducing agents with remarkable antiproliferative activity in vitro, specifically against human melanoma cell lines . Furthermore, structurally related molecules that pair the 1,1-dioxidotetrahydrothiophen-3-yl group with specific heterocyclic systems have been discovered and characterized as novel, potent, and selective activators of GIRK1/2 potassium channels . These channels are key effectors in GPCR signaling pathways and are potential targets for conditions involving pain, epilepsy, and anxiety . As such, this compound serves as a versatile chemical building block for researchers in biochemistry and pharmacology. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is not suitable for human or veterinary use.

Properties

Molecular Formula

C10H18N2O3S

Molecular Weight

246.33 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)piperidine-1-carboxamide

InChI

InChI=1S/C10H18N2O3S/c13-10(12-5-2-1-3-6-12)11-9-4-7-16(14,15)8-9/h9H,1-8H2,(H,11,13)

InChI Key

VEEVBWYULUVYCY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution and Carboxamide Coupling

A foundational approach involves the sequential construction of the tetrahydrothiophene sulfone moiety followed by carboxamide coupling to piperidine.

Step 1: Sulfone Formation
Tetrahydrothiophene-3-amine is oxidized to 1,1-dioxidotetrahydrothiophen-3-amine using hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C for 6–12 hours. Alternative oxidants like oxone in aqueous methanol achieve comparable yields (82–89%) but require longer reaction times (24–48 hours).

Step 2: Carboxamide Formation
The sulfone-bearing amine is reacted with piperidine-1-carbonyl chloride in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Dichloromethane (DCM) or tetrahydrofuran (THF) serves as the solvent, with reactions typically completing within 4–6 hours at 0–25°C. Yields range from 70–85%, contingent on the purity of the acyl chloride intermediate.

One-Pot Reductive Amination

A streamlined one-pot method combines tetrahydrothiophene-3-one, piperidine, and a reducing agent.

Procedure

  • Tetrahydrothiophene-3-one (1 equiv), piperidine (1.2 equiv), and sodium triacetoxyborohydride (STAB, 1.5 equiv) are stirred in dichloroethane (DCE) at room temperature for 12 hours.

  • The resulting secondary amine is oxidized in situ using meta-chloroperbenzoic acid (mCPBA, 2 equiv) in DCM, yielding the sulfone (78–83% overall).

Advantages

  • Eliminates intermediate isolation.

  • Compatible with automated synthesis platforms.

Modern Catalytic Methods

Palladium-Catalyzed Carbonylation

Palladium catalysis enables direct incorporation of the carboxamide group under mild conditions.

Reaction Scheme
1,1-Dioxidotetrahydrothiophen-3-amine (1 equiv), piperidine (1.1 equiv), and carbon monoxide (1 atm) react in the presence of Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in DMF at 100°C for 8 hours. This method achieves 88–92% yield with excellent functional group tolerance.

Mechanistic Insight
The palladium catalyst facilitates oxidative addition of CO, followed by nucleophilic attack by piperidine to form the carboxamide.

Enzymatic Aminolysis

Lipase-mediated aminolysis offers an eco-friendly alternative.

Conditions

  • Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.

  • Ethyl piperidine-1-carboxylate (1 equiv) and 1,1-dioxidotetrahydrothiophen-3-amine (1.2 equiv) in toluene at 50°C for 24 hours.

Outcome
Yields of 65–70% with >99% enantiomeric excess (ee) when using chiral amine precursors.

Industrial-Scale Production

Continuous Flow Synthesis

A patent-pending continuous flow process enhances throughput and safety:

StepConditionsResidence TimeYield
SulfonationH₂O₂ (30%), H₂SO₄, 80°C30 min95%
Carboxamide CouplingTEA, DCM, 25°C20 min90%
CrystallizationEthanol/water (7:3), −10°C98%

Key Features

  • Integrated purification via inline liquid-liquid extraction.

  • 12 kg/day production capacity with ≥99.5% HPLC purity.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆)

  • δ 3.85–3.70 (m, 4H, piperidine H)

  • δ 3.50–3.40 (m, 2H, tetrahydrothiophene sulfone H)

  • δ 2.95 (s, 2H, SO₂CH₂)

IR (KBr)

  • 1675 cm⁻¹ (C=O stretch)

  • 1320, 1140 cm⁻¹ (SO₂ symmetric/asymmetric)

Challenges and Optimization

Byproduct Formation

Over-oxidation during sulfonation generates sulfonic acid derivatives (<5%). Mitigation strategies include:

  • Strict temperature control (75–80°C).

  • Catalytic sodium tungstate to accelerate H₂O₂ decomposition.

Scalability of Enzymatic Methods

Industrial adoption remains limited due to:

  • High enzyme costs ($120–150/g).

  • Batch-to-batch variability in ee (2–5% deviation).

Emerging Technologies

Photoredox Catalysis

Visible-light-mediated coupling using eosin Y (2 mol%) and LED irradiation (450 nm) achieves 80% yield in 2 hours, avoiding harsh reagents.

Machine Learning-Guided Optimization

QSPR models predict optimal solvent/base combinations, reducing trial-and-error screening by 70% .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form the corresponding sulfide or sulfoxide derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions include sulfoxide and sulfide derivatives, as well as various substituted piperidine compounds .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic applications, particularly in treating neurological disorders and inflammatory diseases. The structural characteristics of N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide suggest that it may interact with various biological targets, potentially acting as a neuromodulator or receptor ligand.

Key Features:

  • Neurological Applications : Research indicates that compounds with similar scaffolds may exhibit activity against conditions such as depression and anxiety by modulating neurotransmitter systems.
  • Anti-inflammatory Properties : Preliminary studies show that this compound could inhibit inflammatory pathways, possibly through interactions with cytokine receptors or enzymes involved in inflammation.

This compound has been subjected to various biological activity assessments to elucidate its pharmacological properties.

Activity TypeDescriptionReference
Anti-inflammatoryPotential to inhibit pathways mediated by cytokines
NeuromodulationPossible interactions with neurotransmitter receptors
CytotoxicitySelective toxicity towards cancer cell lines

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The presence of both the thiophene sulfone and piperidine groups may enhance binding affinity to specific biological targets compared to structurally similar compounds.

Comparison with Similar Compounds:

Compound NameKey FeaturesUniqueness
6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamideLacks thiophene sulfone groupFocuses on piperidine-pyridazine connectivity
N-(1,1-dioxidotetrahydrothiophen-3-yl)pyridazine-3-carboxamideLacks benzylpiperidine moietyCombines thiophene sulfone with pyridazine
6-(4-benzylpiperidin-1-yl)-N-(2-thiazolyl)carboxamideContains thiazole instead of thiopheneExplores different heterocycles with piperidine

Case Studies

Several studies have investigated the applications of this compound in various contexts:

Case Study 1: Anti-inflammatory Efficacy

A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on inflammatory cytokines in vitro. This suggests potential utility in developing anti-inflammatory therapeutics .

Case Study 2: Cancer Cell Cytotoxicity

In vitro tests on cancer cell lines revealed that compounds similar to this compound showed selective cytotoxicity. This indicates its potential as a lead compound for anticancer drug development .

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as G protein-gated inwardly-rectifying potassium (GIRK) channels. The compound acts as an activator of these channels, modulating their activity and influencing cellular excitability. This interaction is mediated through the binding of the compound to the channel subunits, leading to conformational changes that enhance channel opening .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Piperidine-Carboxamide Family

Key Observations :

Backbone Flexibility: The target compound incorporates a rigid sulfone-bearing tetrahydrothiophene ring, whereas analogs in feature flexible aminoethyl side chains. This rigidity may reduce metabolic instability compared to the more flexible analogs .

Amide vs.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Property Target Compound N-Phenylpiperidine-1-carbothioamide 4-(2-Aminoethyl)-N-(4-fluorophenyl) analog
Molecular Weight 358.8 220.3 297.8 (free base)
Polar Surface Area High (SO₂, CONH) Moderate (CSNH) Moderate (NH₂, CONH)
LogP (Predicted) ~1.5 ~2.8 ~2.1
Hydrogen-Bond Donors 2 1 3
Key Findings :
  • The target compound’s sulfone group increases polarity and water solubility relative to thioamide or non-sulfonated analogs.
  • Thioamide derivatives () exhibit higher lipophilicity (LogP ~2.8), suggesting better membrane permeability but lower solubility .
  • Aminoethyl-substituted analogs () have additional hydrogen-bond donors, which may enhance target binding but reduce oral bioavailability .

Biological Activity

N-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly as a modulator of ion channels. This article reviews its biological activity, synthesis, and the implications of its pharmacological properties based on recent studies.

Chemical Structure

The compound features a tetrahydrothiophene moiety with a dioxido group, linked to a piperidine ring and a carboxamide functional group. This unique structure contributes to its interaction with biological targets.

GIRK Channel Activation

Research indicates that derivatives of this compound demonstrate significant activity as G protein-gated inwardly rectifying potassium (GIRK) channel activators. A study identified several ether-based derivatives that exhibited nanomolar potency in activating GIRK1/2 channels, which play crucial roles in neuronal signaling and cardiac function .

The mechanism by which these compounds activate GIRK channels involves binding to specific sites on the channel proteins, leading to enhanced potassium ion conductance. This action can result in hyperpolarization of the cell membrane, affecting excitability and neurotransmitter release.

Pharmacokinetics and Metabolic Stability

In pharmacokinetic studies, the compounds were evaluated for their metabolic stability and absorption characteristics. The findings revealed that certain derivatives maintained improved stability compared to traditional urea-based compounds, suggesting their potential for therapeutic applications with reduced side effects .

Study 1: Neuroprotective Effects

A case study investigated the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that treatment with the compound led to reduced neuronal death and improved functional outcomes in animal models of stroke .

Study 2: Cardiovascular Implications

Another study focused on the cardiovascular effects of this compound. It was found that activation of GIRK channels led to decreased heart rate and improved cardiac function in hypertensive models. These findings suggest potential therapeutic applications in managing arrhythmias and hypertension .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other known GIRK channel activators:

Compound NamePotency (nM)Metabolic StabilityPrimary Action
This compound<100HighGIRK Channel Activation
Urea-based Compound A500LowGIRK Channel Activation
Ether Derivative B<50ModerateGIRK Channel Activation

Q & A

Q. What are the key synthetic steps and reaction conditions required to synthesize N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Critical parameters include:

  • Temperature control : Reactions often proceed optimally between 50–80°C to minimize side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency.
  • Catalysts : Acid or base catalysts (e.g., triethylamine, Hünig’s base) are used to accelerate amide bond formation.
  • pH adjustments : Maintaining pH 7–9 prevents premature hydrolysis of intermediates. Reaction progress is monitored via TLC, and purification employs column chromatography .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Structural confirmation requires:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks (e.g., piperidine and tetrahydrothiophene-dioxide moieties) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • Infrared (IR) spectroscopy : Confirms functional groups (e.g., carboxamide C=O stretch at ~1650 cm1^{-1}).
  • HPLC : Assesses purity (>95% typically required for pharmacological studies) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Advanced optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of temperature, solvent ratios, and catalyst loading to identify optimal conditions .
  • Kinetic studies : Monitoring reaction rates via in-situ IR or HPLC to minimize byproducts.
  • Workup protocols : Liquid-liquid extraction with dichloromethane/water mixtures removes unreacted reagents.
  • Crystallization : Recrystallization from ethanol/water mixtures enhances purity .

Q. How should researchers address contradictory pharmacological data, such as inconsistent enzyme inhibition results?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .
  • Compound stability : Test degradation under assay conditions (e.g., pH, temperature) via LC-MS.
  • Off-target effects : Perform selectivity profiling against related enzymes/receptors .
  • Data replication : Validate findings across ≥3 independent experiments .

Q. What computational methods are suitable for predicting the compound’s mechanism of action and target interactions?

Advanced approaches include:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases, GPCRs) .
  • Molecular Dynamics (MD) simulations : Assess binding stability over 100+ ns trajectories (e.g., GROMACS).
  • QSAR modeling : Correlate structural features (e.g., tetrahydrothiophene-dioxide polarity) with activity .

Q. What strategies are recommended for resolving stereochemical uncertainties in derivatives of this compound?

Stereochemical analysis involves:

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB.
  • X-ray crystallography : Resolve absolute configuration of crystalline derivatives.
  • Optical rotation : Compare experimental vs. calculated values for synthetic intermediates .

Methodological Considerations

Q. How does the tetrahydrothiophene-1,1-dioxide moiety influence the compound’s physicochemical and biological properties?

  • Solubility : The sulfone group enhances hydrophilicity, improving aqueous solubility.
  • Metabolic stability : Resistance to oxidative metabolism due to pre-oxidized sulfur.
  • Target engagement : Polar interactions with catalytic lysine or arginine residues in enzymes .

Q. What in vitro and in vivo models are appropriate for evaluating its pharmacokinetic (PK) profile?

  • In vitro : Caco-2 cells for permeability; liver microsomes for metabolic stability.
  • In vivo : Rodent PK studies with LC-MS/MS quantification of plasma/tissue levels.
  • Toxicology : Ames test for mutagenicity; CYP450 inhibition screening .

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